(1-Ethylpyrrolidin-2-yl)methanol

Description

Properties

IUPAC Name |

(1-ethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQCZUMSSZNLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293319 | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-34-9 | |

| Record name | 3433-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Physical Properties of (1-Ethylpyrrolidin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethylpyrrolidin-2-yl)methanol, a substituted pyrrolidine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The pyrrolidine ring is a core scaffold in numerous natural products and synthetic pharmaceuticals, valued for its conformational rigidity and its ability to engage in specific molecular interactions. The presence of a hydroxymethyl group and an N-ethyl substituent on this scaffold imparts distinct physicochemical characteristics that influence its pharmacokinetic and pharmacodynamic profiles. A thorough understanding of the physical properties of (1-Ethylpyrrolidin-2-yl)methanol is, therefore, a critical prerequisite for its effective utilization in research and development, from guiding synthesis and purification strategies to predicting its behavior in biological systems.

This technical guide provides a comprehensive overview of the known and estimated physical properties of (1-Ethylpyrrolidin-2-yl)methanol. In light of the limited availability of experimentally determined data for this specific compound in public literature and databases, this guide also furnishes detailed, field-proven experimental protocols for the determination of its key physical characteristics. This approach is designed to empower researchers to generate precise and reliable data in their own laboratory settings, thereby ensuring the highest degree of scientific integrity in their work.

Molecular Structure and Identification

A foundational aspect of understanding a compound's physical properties is a clear characterization of its molecular structure and identifiers.

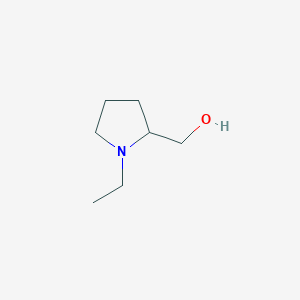

Caption: 2D Chemical Structure of (1-Ethylpyrrolidin-2-yl)methanol.

The fundamental identification and structural details for (1-Ethylpyrrolidin-2-yl)methanol are summarized in the table below.

| Property | Value | Source |

| CAS Number | 3433-34-9 | [NIST][1] |

| Molecular Formula | C₇H₁₅NO | [NIST][1] |

| Molecular Weight | 129.2001 g/mol | [NIST][1] |

| IUPAC Name | (1-ethylpyrrolidin-2-yl)methanol | |

| Synonyms | 2-Pyrrolidinemethanol, 1-ethyl- | [NIST][1] |

Summary of Physical Properties

Precise, experimentally determined physical property data for (1-Ethylpyrrolidin-2-yl)methanol is not widely available in the current scientific literature. However, data for the structurally analogous compound, 2-(Aminomethyl)-1-ethylpyrrolidine (CAS 26116-12-1), can provide a useful, albeit estimated, reference point. It is crucial to recognize that the substitution of a hydroxymethyl group with an aminomethyl group will influence properties such as boiling point and density due to differences in hydrogen bonding capabilities and molecular weight.

| Physical Property | (1-Ethylpyrrolidin-2-yl)methanol (Estimated) | 2-(Aminomethyl)-1-ethylpyrrolidine (for comparison) | Source (for analogue) |

| Boiling Point | Data not available | 58-60 °C at 16 mmHg | [ChemicalBook] |

| Density | Data not available | 0.884 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index | Data not available | n20/D 1.4670 | [ChemicalBook] |

| Solubility | Expected to be soluble in water and polar organic solvents. | Chloroform (Sparingly), Methanol (Sparingly) | [ChemicalBook] |

Disclaimer: The physical properties listed for (1-Ethylpyrrolidin-2-yl)methanol are estimations based on the available data for a structurally similar compound, 2-(Aminomethyl)-1-ethylpyrrolidine. These values should be treated as indicative and require experimental verification for accurate research and development applications.

Experimental Protocols for Physical Property Determination

The following section provides detailed methodologies for the experimental determination of the key physical properties of (1-Ethylpyrrolidin-2-yl)methanol. These protocols are designed to be self-validating and are grounded in established analytical techniques.

Determination of Boiling Point

The boiling point is a fundamental physical constant that is highly sensitive to purity. The micro-scale method using a Thiele tube is a reliable technique for determining the boiling point of a small sample of a liquid.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

Step-by-Step Methodology:

-

Sample Preparation: Place approximately 0.5 mL of (1-Ethylpyrrolidin-2-yl)methanol into a small, clean, and dry test tube.

-

Capillary Tube Insertion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Secure the test tube to a thermometer using a rubber band or a small piece of wire. The bulb of the thermometer should be level with the bottom of the test tube.

-

Thiele Tube Setup: Suspend the thermometer and test tube assembly in a Thiele tube containing mineral oil, ensuring that the heat-transfer fluid is above the level of the sample.

-

Heating: Gently heat the side arm of the Thiele tube with a microburner or a hot air gun. The design of the Thiele tube ensures even heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly while stirring the oil bath. The rate of bubbling will decrease. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Repeat: For accuracy, allow the sample to cool further, then reheat to obtain a second determination.

Causality: This method relies on the principle that the vapor pressure of the liquid equals the external pressure at its boiling point. The continuous stream of bubbles indicates that the vapor pressure inside the capillary tube has overcome the external pressure. As the liquid cools, the vapor pressure drops, and when it is just below the external pressure, the liquid is drawn back into the capillary.

Determination of Density

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Step-by-Step Methodology:

-

Tare a Volumetric Flask: Accurately weigh a clean, dry 1.00 mL or 5.00 mL volumetric flask on an analytical balance and record the mass.

-

Fill the Flask: Carefully fill the volumetric flask with (1-Ethylpyrrolidin-2-yl)methanol until the bottom of the meniscus is precisely on the calibration mark. Use a pipette for the final additions to avoid overfilling.

-

Equilibrate Temperature: Ensure the flask and its contents are at a constant, recorded temperature (e.g., 20 °C or 25 °C) by placing it in a temperature-controlled water bath for a few minutes.

-

Weigh the Filled Flask: Reweigh the filled volumetric flask and record the mass.

-

Calculation: The density is calculated by subtracting the mass of the empty flask from the mass of the filled flask and dividing by the volume of the flask.

Trustworthiness: The use of a calibrated volumetric flask and an analytical balance, coupled with temperature control, ensures a high degree of accuracy and reproducibility in the density measurement.

Determination of Solubility

A qualitative assessment of solubility in various solvents provides insight into the polarity and potential intermolecular interactions of the compound.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, dichloromethane, and hexane.

-

Sample Preparation: In a series of small, clean test tubes, add approximately 10 mg of (1-Ethylpyrrolidin-2-yl)methanol.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent.

-

Observation: Agitate each mixture vigorously for at least 30 seconds. Observe whether the solid dissolves completely. If it does, the compound is considered "soluble." If a significant amount of solid remains, it is "insoluble." If some, but not all, of the solid dissolves, it can be classified as "sparingly soluble."

-

pH Assessment in Water: If the compound is soluble in water, test the resulting solution with pH paper to determine if it is acidic, basic, or neutral.

Expertise and Experience: The choice of solvents is critical. Starting with water and moving to solvents of decreasing polarity provides a systematic way to characterize the compound's solubility profile. The "like dissolves like" principle is a guiding concept here; the solubility behavior will reflect the overall polarity imparted by the hydroxyl and N-ethyl groups.

Spectroscopic Analysis

Spectroscopic data is essential for confirming the structure and purity of (1-Ethylpyrrolidin-2-yl)methanol. The NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.[1]

a. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Sample Preparation (Neat Liquid Film):

-

Place a single drop of (1-Ethylpyrrolidin-2-yl)methanol onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press to create a thin liquid film between the plates.

-

Mount the plates in the spectrometer and acquire the spectrum.

Expected Absorptions:

-

A broad peak in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Peaks in the 2850-3000 cm⁻¹ region due to C-H stretching of the alkyl groups.

-

A C-O stretching absorption around 1050-1150 cm⁻¹.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation:

-

Dissolve 5-10 mg of (1-Ethylpyrrolidin-2-yl)methanol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a clean, dry vial.

-

Transfer the solution to an NMR tube.

c. Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Sample Introduction:

-

Direct infusion or injection into the mass spectrometer. Electron ionization (EI) is a common technique for this type of molecule.

Expected Result:

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (129.20 g/mol ).

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or mists.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a detailed overview of the physical properties of (1-Ethylpyrrolidin-2-yl)methanol, acknowledging the current limitations in publicly available experimental data. By furnishing comprehensive and validated experimental protocols, this guide empowers researchers and drug development professionals to confidently and accurately determine these critical parameters. The application of these methodologies will ensure a solid foundation for the successful integration of (1-Ethylpyrrolidin-2-yl)methanol into further research and development endeavors.

References

-

NIST. (1-Ethyl-2-pyrrolidinyl)methanol. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD, 20899. [Link]

Sources

(1-Ethylpyrrolidin-2-yl)methanol chemical structure and stereochemistry

An In-Depth Guide to the Structure and Stereochemistry of (1-Ethylpyrrolidin-2-yl)methanol

Abstract

(1-Ethylpyrrolidin-2-yl)methanol is a chiral N-alkylated derivative of prolinol, serving as a pivotal building block in modern medicinal chemistry and asymmetric synthesis. Its rigid five-membered ring, coupled with a stereogenic center at the C2 position, makes it an invaluable scaffold for constructing complex molecular architectures with precise three-dimensional orientations. The absolute configuration of this stereocenter is frequently a critical determinant of a target molecule's pharmacological activity, influencing its binding affinity, efficacy, and metabolic profile. This guide provides a comprehensive technical overview of the chemical structure, stereochemical properties, stereoselective synthesis, and analytical characterization of (1-Ethylpyrrolidin-2-yl)methanol, offering field-proven insights for researchers and drug development professionals.

Part I: Core Chemical Structure and Physicochemical Properties

(1-Ethylpyrrolidin-2-yl)methanol possesses a simple yet functionally rich structure. It consists of a saturated five-membered nitrogen heterocycle (a pyrrolidine ring) substituted at two key positions: an ethyl group on the nitrogen atom (N1) and a hydroxymethyl (-CH₂OH) group at the C2 position. The carbon atom at position 2, being bonded to four different groups (the nitrogen atom, C3 of the ring, a hydrogen atom, and the hydroxymethyl group), is a chiral center.

The presence of both a Lewis basic tertiary amine and a hydrogen-bond-donating primary alcohol group within a compact framework allows for diverse chemical transformations and molecular interactions.

Caption: Core structure of (1-Ethylpyrrolidin-2-yl)methanol with the C2 chiral center marked.

Table 1: Physicochemical Properties of (1-Ethylpyrrolidin-2-yl)methanol

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| CAS Number (Racemic) | 3433-34-9 | [1] |

| CAS Number (S)-(-) | 35120-34-4 | |

| IUPAC Name | (1-Ethylpyrrolidin-2-yl)methanol | [1] |

Part II: The Central Role of Stereochemistry

The defining feature of (1-Ethylpyrrolidin-2-yl)methanol is its chirality. Due to the tetrahedral C2 stereocenter, the molecule exists as a pair of non-superimposable mirror images known as enantiomers: (R)- and (S)-(1-Ethylpyrrolidin-2-yl)methanol.

Caption: (R)- and (S)-enantiomers of (1-Ethylpyrrolidin-2-yl)methanol as mirror images.

Expertise Insight: The Imperative of Stereochemical Control

In drug development, enantiomers are not interchangeable; they are distinct chemical entities in a chiral biological environment.[2] Biological targets like enzymes and receptors are themselves chiral, composed of L-amino acids. Consequently, they often exhibit stereospecific binding with small molecules. One enantiomer (the eutomer) may fit perfectly into a receptor's binding site and elicit the desired therapeutic effect, while its mirror image (the distomer) may be inactive, have a different (sometimes undesirable) activity, or exhibit a different toxicity profile.[2]

For instance, the (S)-enantiomer of the related compound (1-ethylpyrrolidin-2-yl)methanamine is a key precursor for the synthesis of Raclopride, an antipsychotic agent that acts as a selective dopamine D2 receptor antagonist.[3][4] The specific stereochemistry is essential for its high-affinity binding to the target receptor. Therefore, controlling the stereochemical outcome during synthesis is not merely an academic exercise but a fundamental requirement for producing safe and effective pharmaceuticals.

Part III: Stereoselective Synthesis Strategies

The synthesis of enantiomerically pure (1-Ethylpyrrolidin-2-yl)methanol relies on asymmetric synthesis techniques. The most common and practical approach utilizes a starting material from the "chiral pool"—a collection of inexpensive, enantiopure natural products.

Primary Synthetic Route: From L-Proline

The most direct route to (S)-(1-Ethylpyrrolidin-2-yl)methanol starts with L-proline, a natural amino acid that provides the (S)-stereocenter at C2. This method is favored for its reliability and the high optical purity of the starting material.

Caption: Workflow for the synthesis of the (S)-enantiomer from L-proline.

Causality Behind Experimental Choices:

-

Starting Material: L-Proline is chosen because its inherent (S)-chirality at the C2 position is preserved throughout the synthesis, directly yielding the desired (S)-product without the need for a resolution step.

-

N-Ethylation: This step introduces the ethyl group onto the secondary amine. Using an alkylating agent like ethyl iodide in the presence of a mild base ensures selective N-alkylation without racemization.

-

Reduction: The carboxylic acid group of N-Ethyl-L-proline must be reduced to a primary alcohol. A powerful hydride-based reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as weaker agents (e.g., NaBH₄) will not reduce a carboxylic acid. The reaction is performed in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive LiAlH₄.

Experimental Protocol: Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol

This protocol is a self-validating system; successful synthesis can be confirmed at each stage by standard analytical techniques (e.g., NMR, TLC) and the final product's optical purity can be verified by chiral analysis.

Step 1: Synthesis of (S)-1-Ethylpyrrolidine-2-carboxylic acid (N-Ethyl-L-proline)

-

To a stirred solution of L-proline (1.0 eq) in a suitable solvent (e.g., ethanol), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).

-

Add ethyl iodide (EtI, 1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting crude product is typically carried forward without further purification.

Step 2: Reduction to (S)-(1-Ethylpyrrolidin-2-yl)methanol

-

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

-

Suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) in a three-neck flask equipped with a reflux condenser and a dropping funnel.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the crude N-Ethyl-L-proline from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation or column chromatography to yield pure (S)-(1-Ethylpyrrolidin-2-yl)methanol.

Part IV: Analytical Characterization and Separation

Confirming the identity and stereochemical integrity of the final product is crucial.

Table 2: Key Analytical Methodologies

| Technique | Purpose | Expected Outcome for (C₇H₁₅NO) |

| NMR Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the ethyl, pyrrolidine ring, and hydroxymethyl protons/carbons. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | Electron Ionization (EI) MS will show a molecular ion peak (M⁺) at m/z = 129, confirming the molecular formula.[1] |

| Chiral HPLC/GC | Separation and quantification of enantiomers to determine enantiomeric excess (e.e.). | Using a chiral stationary phase, the (R) and (S) enantiomers will elute at different retention times, allowing for calculation of the e.e. of the synthesized sample. |

| Polarimetry | Measurement of optical rotation, a characteristic physical property of a chiral molecule. | The pure (S)-enantiomer will rotate plane-polarized light in one direction (levorotatory, [-]), while the (R)-enantiomer will rotate it equally in the opposite direction (dextrorotatory, [+]). |

Part V: Applications in Drug Development and Asymmetric Synthesis

The utility of (1-Ethylpyrrolidin-2-yl)methanol extends beyond its direct incorporation into a final drug structure. Its enantiopure forms are valuable as chiral auxiliaries or ligands .

-

Chiral Building Block: As previously discussed, it serves as a key fragment in the synthesis of various active pharmaceutical ingredients (APIs). The pyrrolidine scaffold is a common motif in FDA-approved drugs, prized for its ability to introduce rigidity and a well-defined 3D structure.[5][6] The N-ethyl group can modulate properties like solubility and metabolic stability.

-

Chiral Auxiliary: A chiral auxiliary is a molecule that is temporarily attached to a starting material to direct a chemical reaction to produce a specific stereoisomer.[7] After the reaction, the auxiliary is cleaved and can often be recovered. While less common for (1-Ethylpyrrolidin-2-yl)methanol itself, related prolinol derivatives are widely used in this capacity to control alkylation and aldol reactions.[]

Conclusion

(1-Ethylpyrrolidin-2-yl)methanol is a foundational chiral molecule whose significance is rooted in its stereochemistry. The absolute configuration at its C2 stereocenter dictates its utility and function, particularly in the context of pharmacologically active compounds. A thorough understanding of its structure, the implications of its chirality, and the robust synthetic routes starting from the chiral pool (e.g., L-proline) are essential for any scientist or researcher working in drug discovery and development. The ability to synthesize and analyze this compound in an enantiomerically pure form is a key enabling skill in the pursuit of novel, stereochemically defined therapeutics.

References

-

National Institute of Standards and Technology (NIST). (1-Ethyl-2-pyrrolidinyl)methanol. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate. [Link]

-

Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

Ukrainets, I. V., et al. Synthesis and biological properties of Enantiomers of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide hydrochloride. An-Najah Staff. [Link]

-

ResearchGate. Synthesis of (S)-pyrrolidin-2-ylmethanol. ResearchGate. [Link]

-

National Center for Biotechnology Information. 2-Aminomethyl-1-ethylpyrrolidine. PubChem. [Link]

-

G. D. Searle & Co. A diastereoselective synthesis of (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8- tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid. Organic & Biomolecular Chemistry - RSC Publishing. [Link]

-

Wikipedia. Chiral auxiliary. Wikipedia. [Link]

-

Arnold, L. A., et al. (2021). Comparative pharmacodynamic and pharmacokinetic study of MIDD0301 and its (S) enantiomer. PubMed Central. [Link]

-

Nakypova, S. M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. [Link]

-

Takeda Chemical Industries, Ltd. Synthesis of 2-aminomethyl-1-ethylpyrrolidine. PrepChem.com. [Link]

- F. Hoffmann-La Roche AG. (2014). Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

- Adir. (1983). Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

-

Hutt, A. J., & Tan, S. C. (1996). Pharmacological importance of stereochemical resolution of enantiomeric drugs. PubMed. [Link]

-

National Center for Biotechnology Information. 1-Ethyl-2-Methylpyrrolidine. PubChem. [Link]

-

Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

University of Luxembourg. [1-[2-[2-(hydroxymethyl)pyrrolidin-1-yl]ethyl]pyrrolidin-2-yl]methanol. PubChemLite. [Link]

- Takeda Chemical Industries, Ltd. (1984). Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

-

ResearchGate. Asymmetric Synthesis of 1-(2-Pyrrolyl)alkylamines by the Addition of Organometallic Reagents to Chiral 2-Pyrroleimines. ResearchGate. [Link]

-

Brenna, E., et al. (2020). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. MDPI. [Link]

-

National Institute of Standards and Technology (NIST). 2-Pyrrolidinemethanamine, 1-ethyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. (1-Ethyl-2-pyrrolidinyl)methanol [webbook.nist.gov]

- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Value of (1-Ethylpyrrolidin-2-yl)methanol

An In-Depth Technical Guide to the Synthesis of (1-Ethylpyrrolidin-2-yl)methanol from L-Proline

(1-Ethylpyrrolidin-2-yl)methanol, also known as N-Ethyl-L-prolinol, is a valuable chiral amino alcohol that serves as a versatile building block and catalyst in modern asymmetric synthesis. Its rigid pyrrolidine framework, derived from the naturally abundant and enantiomerically pure amino acid L-proline, provides a well-defined stereochemical environment. This structure is instrumental in the development of chiral ligands for metal-catalyzed reactions and as an organocatalyst, particularly in stereoselective additions to carbonyl compounds. The synthesis of this compound from the inexpensive "chiral pool" starting material L-proline is a topic of significant interest for researchers in pharmaceuticals and fine chemical production, demanding efficient, scalable, and stereoretentive synthetic methodologies.

This guide provides a comprehensive technical overview of the primary synthetic strategies for preparing (1-Ethylpyrrolidin-2-yl)methanol from L-proline. We will delve into the mechanistic rationale behind different chemical transformations, present detailed experimental protocols, and offer a comparative analysis to inform methodological choices in a research and development setting.

Retrosynthetic Analysis and Core Synthetic Strategies

The transformation of L-proline into (1-Ethylpyrrolidin-2-yl)methanol requires two fundamental operations: the reduction of the carboxylic acid to a hydroxymethyl group and the alkylation of the secondary amine with an ethyl group. The sequence of these operations defines the two primary synthetic pathways.

Caption: Retrosynthetic analysis of (1-Ethylpyrrolidin-2-yl)methanol.

-

Pathway A: Reduction Followed by N-Alkylation. This is the most conventional route, involving the initial conversion of L-proline to the intermediate L-prolinol, followed by the introduction of the N-ethyl group.

-

Pathway B: N-Alkylation Followed by Reduction. This alternative strategy begins with the ethylation of L-proline to form N-Ethyl-L-proline, which is subsequently reduced to the target product.

This guide will primarily focus on Pathway A, as the intermediate L-prolinol is a widely used chiral building block in its own right, making this route more modular for broader synthetic applications.

Part 1: Synthesis via L-Prolinol Intermediate (Pathway A)

This pathway is a robust and widely documented method that proceeds in two distinct stages: reduction of the carboxylic acid and subsequent ethylation of the amine.

Caption: Workflow for the synthesis via the L-Prolinol intermediate (Pathway A).

Reduction of L-Proline to L-Prolinol

The choice of reducing agent for the carboxylic acid of L-proline is a critical decision, balancing reactivity, safety, scalability, and equipment availability.

LiAlH₄ is a powerful, non-selective reducing agent capable of converting carboxylic acids directly to primary alcohols. This method is highly effective and generally provides excellent yields on a laboratory scale.

-

Mechanistic Insight: The reaction proceeds via the deprotonation of the carboxylic acid by the hydride, releasing hydrogen gas and forming a lithium carboxylate salt. This is followed by the formation of an aluminum-oxygen bond, creating a good leaving group that is subsequently reduced by multiple hydride transfers. The secondary amine is also deprotonated to form an N-H bond with aluminum. An aqueous workup is required to hydrolyze the resulting aluminum alkoxide and amine complexes to liberate the final product, L-prolinol.[1]

-

Causality of Experimental Choices: The use of an anhydrous ether solvent, such as tetrahydrofuran (THF), is mandatory as LiAlH₄ reacts violently with protic solvents like water and alcohols. The reaction is typically performed at reflux to ensure completion. The sequential and cautious addition of water and a strong base (e.g., NaOH) during the workup is a well-established procedure (Fieser workup) designed to precipitate the aluminum salts as a granular solid that can be easily filtered off.

Experimental Protocol: LiAlH₄ Reduction of L-Proline

-

Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen or argon atmosphere, and a solid addition funnel.

-

Reagent Addition: Suspend lithium aluminum hydride (LiAlH₄, ~2.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction: To this stirred suspension, carefully and portion-wise add L-proline (1.0 equivalent) via the addition funnel. The addition is exothermic and may cause the THF to reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 12-18 hours to ensure complete conversion.

-

Workup (Caution: Highly Exothermic): Cool the reaction mixture to 0 °C in an ice bath. Slowly and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Isolation: Stir the resulting white suspension at room temperature for 1 hour, then filter through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The crude L-prolinol can be purified by vacuum distillation to yield a colorless oil.

For larger-scale synthesis, catalytic hydrogenation offers a safer and more environmentally benign alternative to metal hydrides. This method typically requires high pressures and temperatures.

-

Mechanistic Insight: The reaction involves the use of a heterogeneous catalyst, such as Ruthenium on carbon (Ru/C), in the presence of high-pressure hydrogen gas.[2] Acidic co-catalysts like phosphoric acid are often employed.[2][3] The catalyst facilitates the activation of molecular hydrogen and the hydrogenation of the carboxylic acid group.

-

Causality of Experimental Choices: A high-pressure reactor (autoclave) is necessary to achieve the required hydrogen pressure (4-10 MPa) for the reduction of the relatively inert carboxylic acid group.[2] Solvents like isopropanol are chosen for their stability under these conditions.[2] The reaction temperature is elevated (120-180 °C) to increase the reaction rate.[2]

Experimental Protocol: High-Pressure Hydrogenation of L-Proline

-

Setup: Charge a high-pressure autoclave with L-proline (1.0 equivalent), 5% Ruthenium on carbon (Ru/C, ~10% w/w of proline), a catalytic amount of phosphoric acid (~1% w/w), and a suitable solvent such as isopropanol.[2]

-

Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 6-8 MPa.[2]

-

Heating: Heat the mixture to 140-150 °C with vigorous stirring.[2] Maintain these conditions for 4-12 hours, monitoring the reaction by observing hydrogen uptake.

-

Workup: After cooling and carefully venting the reactor, filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain crude L-prolinol, which can be purified by vacuum distillation.

| Parameter | Method 1: LiAlH₄ Reduction | Method 2: Catalytic Hydrogenation |

| Key Reagents | LiAlH₄, Anhydrous THF | H₂, Ru/C, Phosphoric Acid |

| Equipment | Standard Glassware | High-Pressure Autoclave |

| Conditions | Reflux (~66 °C), Atmospheric Pressure | 140-150 °C, 6-8 MPa[2] |

| Safety | Pyrophoric reagent, exothermic quench | High pressure, flammable gas |

| Scalability | Lab-scale | Pilot Plant, Industrial |

| Pros | High yield, standard equipment | Safer on large scale, "greener" |

| Cons | Hazardous reagent, difficult workup | Specialized equipment required |

N-Ethylation of L-Prolinol

Once L-prolinol is obtained, the secondary amine is selectively ethylated. Reductive amination is a superior method for this transformation, offering high selectivity and clean conversion.

This is one of the most efficient and selective methods for N-alkylation. It involves the reaction of the amine with an aldehyde (acetaldehyde) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.

-

Mechanistic Insight: L-prolinol's secondary amine attacks the carbonyl carbon of acetaldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form a chiral iminium ion. A hydride-reducing agent, preferentially one that is selective for iminium ions over aldehydes (like sodium triacetoxyborohydride, NaBH(OAc)₃, or sodium cyanoborohydride, NaBH₃CN), delivers a hydride to the electrophilic carbon of the iminium ion to yield the N-ethylated product.

-

Causality of Experimental Choices: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the mild acidity of its reaction byproducts can facilitate the iminium ion formation. The reaction is run at room temperature, as the reagents are sufficiently reactive under mild conditions.

Caption: Key steps in the reductive amination of L-Prolinol.

Experimental Protocol: Reductive Amination of L-Prolinol

-

Setup: Dissolve L-prolinol (1.0 equivalent) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Aldehyde Addition: Add acetaldehyde (1.1-1.5 equivalents) to the solution and stir for 30 minutes at room temperature.

-

Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equivalents) portion-wise to the mixture. Monitor the gas evolution (if any) and control the addition rate to maintain the temperature.

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours, or until TLC/GC-MS analysis indicates the complete consumption of L-prolinol.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure (1-Ethylpyrrolidin-2-yl)methanol.

Conclusion

The synthesis of (1-Ethylpyrrolidin-2-yl)methanol from L-proline is most reliably achieved via a two-stage process involving the initial reduction of the carboxylic acid to form L-prolinol, followed by N-ethylation. For laboratory-scale preparations, the reduction using lithium aluminum hydride followed by reductive amination with acetaldehyde and sodium triacetoxyborohydride offers a high-yielding and robust sequence. For industrial applications, transitioning the reduction step to a catalytic hydrogenation process significantly improves the safety and environmental profile of the synthesis. Careful selection of reagents and reaction conditions based on the principles of mechanistic organic chemistry is paramount to achieving high yield and purity of this valuable chiral building block.

References

-

Wikipedia contributors. (2023). Prolinol. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

- CN103896818A - Method for preparing L-prolinol through high-pressure hydrogenization of L-proline. (2014). Google Patents.

- CN105198784A - L-prolinol synthetic method. (2015). Google Patents.

-

Sato, K., et al. (2018). Selective Hydrogenation of L-proline to L-prolinol over Al2O3-supported Pt-MoOx Catalyst. ResearchGate. Retrieved from [Link]

-

Yan, T., Feringa, B. L., & Barta, K. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701542. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1-Ethylpyrrolidin-2-yl)methanol

This guide provides an in-depth analysis of the spectroscopic data for (1-Ethylpyrrolidin-2-yl)methanol, a key intermediate in pharmaceutical and materials science. The structural elucidation of this molecule is paramount for ensuring purity, understanding reactivity, and confirming its identity in various chemical processes. This document synthesizes available data with established spectroscopic principles to offer a comprehensive characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Spectroscopic Overview

(1-Ethylpyrrolidin-2-yl)methanol possesses a chiral center at the C2 position of the pyrrolidine ring, a hydroxyl group, and a tertiary amine. These features give rise to a unique spectroscopic fingerprint. The molecular structure and numbering scheme are presented below.

Caption: Molecular structure and atom numbering of (1-Ethylpyrrolidin-2-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the pyrrolidine ring protons, and the hydroxymethyl group. The diastereotopic nature of the ring protons and the protons on the hydroxymethyl group will likely result in complex splitting patterns.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality Behind Assignment |

| ~3.6 - 3.8 | m | 2H | C6-H ₂ | Protons adjacent to the hydroxyl group and the chiral center, expected to be diastereotopic and show complex splitting. |

| ~3.2 - 3.4 | m | 1H | C2-H | Chiral proton, coupled to the C6 methylene protons and the C3 ring protons. |

| ~2.8 - 3.0 | m | 1H | C5-H ₐ | Pyrrolidine ring proton adjacent to the nitrogen, shifted downfield. |

| ~2.4 - 2.6 | m | 2H | C7-H ₂ | Methylene protons of the ethyl group, adjacent to the nitrogen. |

| ~2.2 - 2.4 | m | 1H | C5-H ₑ | Pyrrolidine ring proton adjacent to the nitrogen. |

| ~1.8 - 2.0 | m | 2H | C3-H ₂ | Pyrrolidine ring protons. |

| ~1.6 - 1.8 | m | 2H | C4-H ₂ | Pyrrolidine ring protons. |

| ~1.1 | t | 3H | C8-H ₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |

| Broad | s | 1H | OH | The chemical shift of the hydroxyl proton is concentration and temperature dependent. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment | Causality Behind Assignment |

| ~68 | C2 | Carbon of the chiral center, attached to the nitrogen and the hydroxymethyl group. |

| ~65 | C6 | Carbon of the hydroxymethyl group, attached to the oxygen. |

| ~56 | C5 | Pyrrolidine ring carbon adjacent to the nitrogen. |

| ~48 | C7 | Methylene carbon of the ethyl group, adjacent to the nitrogen. |

| ~28 | C3 | Pyrrolidine ring carbon. |

| ~23 | C4 | Pyrrolidine ring carbon. |

| ~14 | C8 | Methyl carbon of the ethyl group. |

Experimental Protocol for NMR Data Acquisition

Caption: A typical workflow for NMR data acquisition and processing.

-

Sample Preparation: Dissolve approximately 10 mg of (1-Ethylpyrrolidin-2-yl)methanol in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5 seconds) and a larger number of scans are typically required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform, followed by phase and baseline correction. The spectra are then referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The NIST Chemistry WebBook confirms the availability of an IR spectrum for (1-Ethylpyrrolidin-2-yl)methanol.[1][2] The expected characteristic absorption bands are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3600 - 3200 (broad) | O-H stretch | Alcohol | Confirms the presence of the hydroxyl group. The broadness is due to hydrogen bonding. |

| 2960 - 2850 | C-H stretch | Alkane | Corresponds to the C-H bonds in the ethyl and pyrrolidine moieties. |

| 1260 - 1000 | C-O stretch | Alcohol | Indicates the presence of the carbon-oxygen single bond of the primary alcohol. |

| 1150 - 1050 | C-N stretch | Tertiary Amine | Confirms the presence of the carbon-nitrogen bond of the tertiary amine in the pyrrolidine ring. |

Experimental Protocol for IR Data Acquisition

Caption: Workflow for acquiring an IR spectrum using an ATR-FTIR spectrometer.

-

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for liquid samples.

-

Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small drop of neat (1-Ethylpyrrolidin-2-yl)methanol onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument's software automatically performs a Fourier transform on the interferogram and ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Chemistry WebBook indicates that an electron ionization (EI) mass spectrum is available for this compound.[1][2]

-

Molecular Ion (M⁺): The expected molecular ion peak for C₇H₁₅NO would be at a mass-to-charge ratio (m/z) of 129.

Plausible Fragmentation Pattern

Under electron ionization, the molecular ion will undergo fragmentation. The most likely fragmentation pathways involve the loss of the ethyl group, the hydroxymethyl group, and cleavage of the pyrrolidine ring.

Caption: A plausible fragmentation pathway for (1-Ethylpyrrolidin-2-yl)methanol in EI-MS.

-

Loss of an ethyl radical (•C₂H₅): Cleavage of the N-C bond of the ethyl group would result in a fragment at m/z 100.

-

Loss of a hydroxymethyl radical (•CH₂OH): Alpha-cleavage next to the nitrogen, with loss of the hydroxymethyl group, would lead to a stable iminium ion at m/z 98. This is often a very prominent peak for N-substituted pyrrolidines.

-

Ring cleavage: Subsequent fragmentation of the m/z 98 ion via loss of ethene would produce a fragment at m/z 70.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range of m/z 40-300 using a quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways that are consistent with the observed spectrum.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of (1-Ethylpyrrolidin-2-yl)methanol. The combination of predicted NMR data, characteristic IR absorptions, and a plausible mass spectral fragmentation pattern offers a high degree of confidence in the structural assignment of this compound. These spectroscopic signatures are essential for quality control in synthetic processes and for the advancement of research and development in fields where this molecule is utilized.

References

-

(1-Ethyl-2-pyrrolidinyl)methanol - the NIST WebBook. [Link]

-

(1-Ethyl-2-pyrrolidinyl)methanol - the NIST WebBook. [Link]

Sources

Commercial availability and suppliers of (1-Ethylpyrrolidin-2-yl)methanol

An In-Depth Technical Guide to (1-Ethylpyrrolidin-2-yl)methanol: Commercial Availability, Synthesis, and Application

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (1-Ethylpyrrolidin-2-yl)methanol (CAS No: 3433-34-9). We will delve into its commercial availability, key suppliers, synthetic routes, quality control protocols, and its critical role as a building block in modern medicinal chemistry.

Introduction: The Significance of the Pyrrolidine Scaffold

(1-Ethylpyrrolidin-2-yl)methanol is a chiral heterocyclic compound featuring a pyrrolidine ring, a foundational structure in a multitude of biologically active molecules and FDA-approved drugs.[1] Its utility stems from the stereochemically defined C2-substituted side chain, which provides a crucial anchor point for constructing more complex molecular architectures. The N-ethyl group modulates the compound's basicity and lipophilicity, properties that are often fine-tuned during the drug discovery process to optimize pharmacokinetic and pharmacodynamic profiles.

This molecule serves as a key intermediate in the synthesis of various pharmaceutical agents, where the pyrrolidine moiety often interacts with specific biological targets.[2][3] Understanding its sourcing, synthesis, and handling is therefore paramount for research groups and process chemists working on novel therapeutics.

Commercial Availability and Supplier Qualification

(1-Ethylpyrrolidin-2-yl)methanol is available from a range of chemical suppliers, catering to both small-scale research and larger development needs. Availability can vary by region and required purity grade.

Table 1: Selected Commercial Suppliers of (1-Ethylpyrrolidin-2-yl)methanol and Related Compounds

| Supplier | Product Name | CAS Number | Notes |

| Simson Pharma Limited | (1-Ethylpyrrolidin-2-yl)methanol | 3433-34-9 | Offers the compound with a Certificate of Analysis (CoA). |

| BLD Pharm | (1-Methylpyrrolidin-2-yl)methanol | 3554-65-2 | Provides a closely related analogue, indicating capabilities in this chemical space.[4] |

| Tyger Scientific Inc. | (R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol | Not specified | Supplies complex pyrrolidine derivatives for research. |

| Sigma-Aldrich (Merck) | 2-Aminomethyl-1-ethylpyrrolidine | 26116-12-1 | A major supplier of the closely related amine, often used as a precursor or in similar applications.[5] |

Expert Insight: Qualifying a Supplier

When sourcing this intermediate for drug development, rigorous supplier qualification is non-negotiable. Always request a comprehensive Certificate of Analysis (CoA) . A reliable CoA should include:

-

Identity Confirmation: Verified by ¹H NMR and/or Mass Spectrometry.

-

Purity Assessment: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For research purposes, a purity of >95% is common, while GMP-grade material for clinical development requires >99% purity.

-

Enantiomeric Purity: For chiral applications, this is a critical parameter, often assessed by chiral HPLC.

-

Residual Solvent Analysis: Important for later-stage development.

The following diagram illustrates a logical workflow for qualifying a potential supplier.

Caption: Workflow for qualifying a chemical supplier.

Synthesis and Manufacturing Landscape

The synthesis of (1-Ethylpyrrolidin-2-yl)methanol typically starts from precursors like L-proline or related derivatives. A common industrial approach involves the reduction of an appropriate carboxylic acid or ester. The closely related and commercially important intermediate, 2-aminomethyl-1-ethylpyrrolidine, is often synthesized via the hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine using a Raney Nickel catalyst.[6]

A general synthetic scheme leading to the pyrrolidine-2-methanol core is outlined below. The ethylation of the nitrogen atom can be performed at various stages of the synthesis, depending on the overall strategy.

Caption: A generalized synthetic route to the target molecule.

Quality Control and Analytical Protocols

Ensuring the identity, purity, and stereochemical integrity of (1-Ethylpyrrolidin-2-yl)methanol is critical. A suite of analytical techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns for structural elucidation.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Identifies characteristic functional groups, such as the O-H stretch of the alcohol.[5]

Protocol: Chiral HPLC for Enantiomeric Purity Assessment

For many pharmaceutical applications, the stereochemistry of this intermediate is crucial. The following protocol is adapted from a method developed for the analogous amine, 2-(aminomethyl)-1-ethylpyrrolidine, and demonstrates a robust approach to resolving enantiomers.[7]

Objective: To determine the enantiomeric purity of a sample by HPLC.

Methodology:

-

Derivatization (Justification): The primary alcohol can be derivatized to introduce a chromophore, enhancing UV detection and often improving chiral recognition on the stationary phase. A common derivatizing agent is 4-nitrobenzoyl chloride.

-

Chromatographic Conditions:

-

Column: A chiral stationary phase (CSP) is required. Columns like Chiralcel OD-H are effective for this class of compounds.[7]

-

Mobile Phase: A mixture of n-hexane and ethanol is a common choice. A small amount of an amine additive like triethylamine (0.2%) is often used to improve peak shape for basic analytes.[7]

-

Flow Rate: Typically 1.0 mL/min.[7]

-

Detection: UV detection, set to a wavelength appropriate for the chosen derivative (e.g., 254 nm for a 4-nitrobenzoyl derivative).[7]

-

-

Procedure:

-

Prepare a standard solution of the derivatized reference material.

-

Derivatize the sample to be tested under identical conditions.

-

Inject the standard to determine the retention times of both enantiomers.

-

Inject the test sample.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

-

Caption: Quality control workflow for the chiral intermediate.

Safe Handling and Storage

Based on safety data sheets for closely related compounds like 2-aminomethyl-1-ethylpyrrolidine, appropriate safety precautions are necessary.[8][9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames, as related compounds can be flammable.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] It is incompatible with strong oxidizing agents and strong acids.[8]

Applications in Drug Discovery and Development

The (1-ethylpyrrolidin-2-yl)methyl moiety is a privileged scaffold in medicinal chemistry. It is a key structural component in several centrally-acting drugs. For instance, the closely related (S)-(1-ethylpyrrolidin-2-yl)methanamine is a crucial intermediate in the synthesis of antipsychotic drugs like Raclopride and Remoxypride.[3] In these molecules, the pyrrolidine nitrogen and the exocyclic amine engage in critical binding interactions with dopamine D2 receptors.

The alcohol functional group of (1-Ethylpyrrolidin-2-yl)methanol provides a versatile handle for further chemical modification, allowing for its incorporation into a wide range of molecular frameworks through ether or ester linkages. It can also be oxidized to the corresponding aldehyde or carboxylic acid for further elaboration.

The diagram below illustrates how the (1-ethylpyrrolidin-2-yl)methyl core is incorporated into the structure of a complex drug molecule, using Raclopride as a representative example.

Caption: Incorporation of the pyrrolidine scaffold into a drug molecule.

Conclusion

(1-Ethylpyrrolidin-2-yl)methanol is a valuable and versatile chiral building block for the pharmaceutical industry. Its commercial availability from specialized suppliers, coupled with well-established synthetic and analytical methodologies, makes it an accessible intermediate for researchers and developers. Proper supplier qualification, adherence to safe handling protocols, and rigorous quality control are essential to successfully leverage this important scaffold in the creation of novel therapeutics.

References

-

DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. Google Patents.

-

Kharitonov, D. S., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(15), 5882. MDPI.

-

Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. ResearchGate.

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry.

-

CN102442935A - Preparation method of (S)-N-ethyl-2-aminomethyl pyrrolidine. Google Patents.

-

RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine. Google Patents.

-

(1-Ethylpyrrolidin-2-yl)methanol | CAS No- 3433-34-9. Simson Pharma Limited.

-

(1-Methylpyrrolidin-2-yl)methanol | CAS No- 3554-65-2. BLD Pharm.

-

Safety Data Sheet - 2-(Aminomethyl)-1-ethylpyrrolidine. Thermo Fisher Scientific. (Note: Direct link to specific SDS may vary, search for CAS 26116-12-1)

-

Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate.

-

Safety Data Sheet - (S)-(-)-2-Aminomethyl-1-ethylpyrrolidine. BOC Sciences.

-

EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them. Google Patents.

-

Safety Data Sheet. Sigma-Aldrich.

-

1-Methylpyrrolidine-2-methanol - Safety Data Sheet. ChemicalBook.

-

Safety Data Sheet. Fisher Scientific.

-

(R)-[1-(2-Aminoethyl)pyrrolidin-2-yl]-methanol. Tyger Scientific.

-

2-Aminomethyl-1-ethylpyrrolidine. PubChem.

-

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanol. BLDpharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 4. 3554-65-2|(1-Methylpyrrolidin-2-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 2-Aminomethyl-1-ethylpyrrolidine | C7H16N2 | CID 117295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1-Methylpyrrolidine-2-methanol - Safety Data Sheet [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of the Pyrrolidine Scaffold

An In-depth Technical Guide to (1-Ethylpyrrolidin-2-yl)methanol Derivatives and Analogs for Drug Discovery and Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2] Its five-membered heterocyclic structure provides a three-dimensional framework that can be readily functionalized to interact with a wide array of biological targets. The (1-Ethylpyrrolidin-2-yl)methanol core, in particular, offers a chiral center and multiple points for chemical modification, making it a valuable starting point for the development of novel therapeutic agents. Derivatives of this compound have shown promise in various therapeutic areas, including neuroscience and infectious diseases.

Core Synthesis Strategies and Methodologies

The synthesis of (1-Ethylpyrrolidin-2-yl)methanol derivatives often begins with commercially available chiral precursors, such as (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine, to ensure stereochemical control.[3] A common synthetic route involves the reaction of these chiral amines with esters or acid chlorides to form amide or other linkages.

General Synthesis of Amide Derivatives

A prevalent method for creating derivatives is the amidation of (S)- or (R)-2-(aminomethyl)-1-ethylpyrrolidine with a carboxylic acid derivative. For instance, the synthesis of 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (1-ethylpyrrolidin-2-ylmethyl)-amide involves the reaction of the corresponding methyl ester with the chiral amine in boiling methanol.[3]

Experimental Protocol: Synthesis of a (1-Ethylpyrrolidin-2-yl)methanol Amide Derivative

This protocol is a representative example of an amidation reaction.

-

Dissolution: Dissolve 0.01 mol of the desired methyl ester in 30 ml of methanol.

-

Amine Addition: To the solution, add 0.01 mol of S(–)-2-(Aminomethyl)-1-ethylpyrrolidine.

-

Reflux: Heat the reaction mixture at reflux for 3 hours.

-

Cooling and Precipitation: Cool the reaction mixture and dilute it with cold water to precipitate the product.

-

Purification: Purify the crude product by treating the solution with activated charcoal.

-

Crystallization: Allow the purified solution to stand for 7-8 hours at 0°C to facilitate crystallization.

-

Isolation: Collect the resulting solid by filtration and dry under vacuum.

Synthesis of (1-Ethylpyrrolidin-2-yl)methanamine

A key analog and intermediate, (1-ethylpyrrolidin-2-yl)methanamine, can be synthesized through the catalytic hydrogenation of 1-ethyl-2-nitromethylene pyrrolidine.[4] This process is typically carried out using a palladium-on-carbon catalyst.[4] The resulting amine is a versatile building block for a variety of pharmaceutical compounds.[5][6]

Diagram: Synthetic Pathway to Amide Derivatives

Caption: General reaction scheme for the synthesis of amide derivatives.

Structure-Activity Relationships (SAR)

The biological activity of (1-Ethylpyrrolidin-2-yl)methanol derivatives is highly dependent on the nature and position of substituents on both the pyrrolidine ring and its side chain. SAR studies are crucial for optimizing the potency and selectivity of these compounds for their respective biological targets.

For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, a key enzyme in antibiotic resistance, modifications at various positions of a pyrrolidine pentamine scaffold have been shown to significantly impact inhibitory activity.[7][8] While some alterations lead to a loss of function, others have the potential for optimization.[7]

Similarly, in the context of ST2 inhibitors for treating graft-versus-host disease, the substitution pattern on the pyrrolidine ring and the attached furan moiety plays a critical role in the compound's ability to inhibit the ST2/IL-33 interaction.[9]

Pharmacological Applications and Therapeutic Potential

Derivatives of (1-Ethylpyrrolidin-2-yl)methanol have been investigated for a range of pharmacological activities, demonstrating their versatility as a scaffold for drug design.

Antipsychotic Agents

The closely related analog, (S)-(1-ethylpyrrolidin-2-yl)methanamine, is a key intermediate in the synthesis of the antipsychotic drug Raclopride.[5] This highlights the importance of the stereochemistry of the pyrrolidine core for achieving the desired pharmacological effect.

Opioid Receptor Antagonists

Certain amide derivatives of (1-Ethylpyrrolidin-2-yl)methanol have been found to act as antagonists of opioid receptors.[3] The enantiomers of these compounds have been synthesized and evaluated to understand the impact of stereochemistry on their biological activity.[3]

Hypotriglyceridemic Activity

Some pyrrolidine-2-methanol derivatives have demonstrated the ability to reduce abnormally high levels of triglycerides in experimental models, suggesting their potential use in treating dyslipidemia.[10]

Table: Pharmacological Activities of (1-Ethylpyrrolidin-2-yl)methanol Derivatives and Analogs

| Derivative/Analog Class | Pharmacological Activity | Therapeutic Area |

| Amide Derivatives | Opioid Receptor Antagonism | Pain Management, Addiction |

| (S)-(1-ethylpyrrolidin-2-yl)methanamine based | Dopamine D2 Receptor Antagonism | Schizophrenia |

| Pyrrolidine-2-methanol derivatives | Hypotriglyceridemic | Metabolic Disorders |

| Furan-2-ylmethyl)pyrrolidine-Based | ST2 Inhibition | Graft-versus-host disease |

Analytical Methodologies

The development of robust analytical methods is essential for the characterization and quality control of (1-Ethylpyrrolidin-2-yl)methanol derivatives, particularly for ensuring enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC)

A common method for determining the enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine involves pre-column derivatization followed by separation on a chiral stationary phase using HPLC.[11] For example, derivatization with 4-nitrobenzoic acid allows for the effective separation of enantiomers on a Chiralcel OD-H column.[11]

Diagram: Workflow for Enantiomeric Purity Analysis

Caption: A typical workflow for the chiral analysis of a key intermediate.

Future Directions and Conclusion

The (1-Ethylpyrrolidin-2-yl)methanol scaffold and its analogs continue to be a fertile ground for the discovery of new therapeutic agents. The inherent chirality and multiple points for diversification make it an attractive starting point for medicinal chemists. Future research will likely focus on exploring novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking, will further aid in the rational design of new compounds with enhanced biological activity. The versatility of this scaffold ensures its continued relevance in the ongoing quest for innovative medicines.

References

-

Ukrainets, I. V., et al. (n.d.). Synthesis and biological properties of Enantiomers of. An-Najah Staff. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. Available at: [Link]

- Google Patents. (n.d.). RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine.

-

Burilov, A., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(9), 3893. Available at: [Link]

- Google Patents. (n.d.). EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.

- Google Patents. (n.d.). DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine.

-

PubChem. (n.d.). 2-Aminomethyl-1-ethylpyrrolidine. Available at: [Link]

-

National Institutes of Health. (n.d.). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Available at: [Link]

-

ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Available at: [Link]

-

MDPI. (n.d.). Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. Available at: [Link]

-

Frontiers. (n.d.). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

-

bioRxiv. (n.d.). Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. staff.najah.edu [staff.najah.edu]

- 4. RU2081111C1 - Method of synthesis of 1-ethyl-2-aminomethylpyrrolidine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. DK142618B - Process for the preparation of 2-aminomethyl-1-ethylpyrrolidine. - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP0010460B1 - Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

(1-Ethylpyrrolidin-2-yl)methanol: A Cornerstone Chiral Building Block in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Chirality in Drug Design

In the landscape of modern medicine, the three-dimensional architecture of a molecule is as critical as its chemical composition. Many therapeutic agents are chiral, existing as non-superimposable mirror images known as enantiomers. Frequently, only one enantiomer is responsible for the desired pharmacological activity, while the other may be inactive or, in some cases, contribute to undesirable side effects.[1] This fundamental principle drives the demand for enantiomerically pure compounds in drug development.

Chiral building blocks—enantiopure starting materials or key intermediates—are foundational to achieving this stereochemical precision.[1] They provide a predefined stereocenter, enabling chemists to construct complex active pharmaceutical ingredients (APIs) with exacting control over their spatial arrangement. Among these vital synthons, (1-Ethylpyrrolidin-2-yl)methanol has emerged as a particularly versatile and valuable scaffold. Its rigid pyrrolidine ring, combined with a reactive hydroxymethyl group at a defined stereocenter, makes it a cornerstone for the synthesis of a diverse range of pharmaceuticals, from antipsychotics to treatments for erectile dysfunction.[2] This guide provides a comprehensive technical overview of its synthesis, properties, and critical role in asymmetric synthesis and drug discovery.

Physicochemical Properties and Stereochemistry

(1-Ethylpyrrolidin-2-yl)methanol is a chiral amino alcohol. The presence of the stereocenter at the C2 position of the pyrrolidine ring gives rise to two enantiomers: (S)-(+)-(1-Ethylpyrrolidin-2-yl)methanol and (R)-(-)-(1-Ethylpyrrolidin-2-yl)methanol. The (S)-enantiomer is frequently utilized in the synthesis of numerous biologically active molecules.

| Property | Value | Source |

| Chemical Formula | C₇H₁₅NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| CAS Number (Racemate) | 3433-34-9 | [3] |

| CAS Number ((S)-enantiomer) | 35120-34-4 | |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 58-60 °C at 16 mmHg | |

| Density | ~0.884 g/mL at 25 °C |

The ethyl group on the nitrogen atom and the hydroxymethyl group at the C2 position are crucial for its utility. The tertiary amine can act as a base or a nucleophile, while the primary alcohol is readily converted into other functional groups, such as amines, halides, or esters, providing a gateway to a wide array of derivatives.

Synthesis of Enantiopure (1-Ethylpyrrolidin-2-yl)methanol

The most common and efficient route to enantiopure (1-Ethylpyrrolidin-2-yl)methanol begins with the naturally occurring amino acid L-proline, which belongs to the "chiral pool." This approach leverages the inherent stereochemistry of the starting material to produce the desired (S)-enantiomer.

The synthesis generally involves two key steps:

-

N-Alkylation: The secondary amine of L-proline is alkylated, typically using an ethyl halide (e.g., ethyl iodide) or via reductive amination with acetaldehyde, to introduce the N-ethyl group.

-

Reduction of the Carboxylic Acid: The carboxylic acid moiety of the resulting N-ethyl-L-proline is reduced to a primary alcohol. This is commonly achieved using powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Borane complexes (e.g., BH₃·SMe₂).

Caption: General synthetic pathway from L-proline.

Protocol 1: Synthesis of (S)-(1-Ethylpyrrolidin-2-yl)methanol from L-Proline

This protocol describes a representative lab-scale synthesis via reductive amination followed by esterification and reduction.

Step A: Synthesis of N-Ethyl-L-proline

-

To a solution of L-proline (1.0 eq) in methanol, add acetaldehyde (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour.

-

Add Palladium on carbon (10% w/w, ~0.05 eq) to the vessel.

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield crude N-Ethyl-L-proline.

Step B: Esterification and Reduction

-

Suspend the crude N-Ethyl-L-proline in methanol and cool to 0 °C.

-

Add thionyl chloride (1.5 eq) dropwise. Causality: This in-situ esterification is a classic and efficient method (Fischer esterification) to convert the carboxylic acid to a methyl ester, which is more readily reduced than the carboxylic acid itself.

-

Allow the reaction to warm to room temperature and then reflux for 4 hours.

-

Cool the mixture and remove the solvent under reduced pressure.

-

Dissolve the resulting crude ester hydrochloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a stirred suspension of Lithium Aluminum Hydride (LiAlH₄) (2.0-2.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). Trustworthiness: Using a powerful, non-selective reducing agent like LiAlH₄ ensures complete conversion of the ester to the alcohol. The reaction is highly exothermic and moisture-sensitive, necessitating anhydrous conditions and careful temperature control for safety and efficacy.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford pure (S)-(1-Ethylpyrrolidin-2-yl)methanol.

Applications in Asymmetric Synthesis and Drug Development

The true value of (1-Ethylpyrrolidin-2-yl)methanol lies in its application as a precursor to a multitude of high-value pharmaceutical intermediates and APIs.

Precursor for Chiral Amines: Synthesis of Antipsychotics

One of the most significant applications is its role as a direct precursor to (S)-(2-Aminomethyl)-1-ethylpyrrolidine . This chiral diamine is a critical building block for several atypical antipsychotic drugs that act as selective dopamine D2 receptor ligands, including Raclopride and Remoxypride.[2][5]